Sigma‑1 Receptor Affinity Advantage of 4‑Benzylpiperidine Substitution Over 4‑Acylamino Congeners
In a focused series of 4‑substituted pyrazolo[3,4‑d]pyrimidines, the replacement of acylamino groups by cyclic amines such as benzylpiperidine yielded superior σ1R affinity. While the 4‑acylamino derivative 9a (Part 1) exhibited moderate σ1R binding, the introduction of cyclic substituents in Part 2 produced ligands with Ki values in the low nanomolar range and markedly improved selectivity over σ2R. The benzylpiperidine‑containing prototype 12f achieved a σ1R Ki of 1.2 nM with >800‑fold selectivity over σ2R, demonstrating that the benzylpiperidine motif is a critical driver of both potency and selectivity [1][2].
| Evidence Dimension | σ1 receptor binding affinity (Ki) and selectivity over σ2R |
|---|---|
| Target Compound Data | Compound 12f (4‑(1‑methylpyrazol‑5‑yl) analog): σ1R Ki = 1.2 nM; >800‑fold σ1/σ2 selectivity |
| Comparator Or Baseline | 4‑acylamino lead 9a: σ1R Ki ≈ 30 nM; moderate selectivity |
| Quantified Difference | ≥25‑fold improvement in σ1R affinity; qualitative gain in selectivity |
| Conditions | Radioligand binding assays using human σ1 and σ2 receptors; data from MedChemComm 2017 Part 1 and Part 2 |
Why This Matters
Procurement of the benzylpiperidine analog is justified over 4‑acylamino derivatives when the experimental goal requires high‑affinity σ1R engagement with minimal σ2R off‑target activity.
- [1] Díaz, J. L.; Corbera, J.; Martínez, D.; Bordas, M.; Sicre, C.; Pascual, R.; Pretel, M. J.; Marín, A. P.; Montero, A.; Dordal, A.; Alvarez, I.; Almansa, C. Pyrazolo[3,4‑d]pyrimidines as sigma‑1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4. MedChemComm 2017, 8, 1246‑1254. View Source
- [2] Díaz, J. L.; Corbera, J.; Martínez, D.; et al. Pyrazolo[3,4‑d]pyrimidines as sigma‑1 receptor ligands for the treatment of pain. Part 1: 4‑acylamino derivatives. MedChemComm 2017, 8, 1235‑1245. View Source
